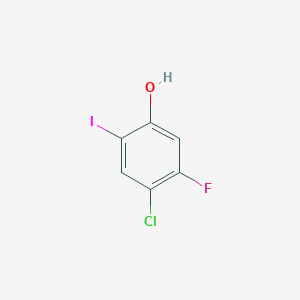

4-Chloro-5-fluoro-2-iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIBHSJYZKHWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-5-fluoro-2-iodophenol: Structure, Synthesis, and Potential Applications

Abstract: This technical guide provides an in-depth analysis of 4-Chloro-5-fluoro-2-iodophenol, a polysubstituted halophenol of significant interest to the chemical research and drug development communities. While not a widely commercialized compound, its unique arrangement of three distinct halogen atoms on a phenol scaffold presents a wealth of opportunities for synthetic diversification and the development of novel chemical entities. This document elucidates the compound's chemical structure and nomenclature, discusses its anticipated physicochemical properties based on related analogs, and proposes a robust, chemically sound synthetic pathway. Furthermore, we explore its potential applications as a versatile building block in medicinal chemistry and materials science, grounded in the established reactivity of halophenols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage complex halogenated intermediates in their work.

Introduction to Polysubstituted Halophenols

Phenols are a cornerstone of organic chemistry, serving as precursors to everything from polymers to pharmaceuticals. The introduction of halogen substituents onto the phenolic ring dramatically modulates a molecule's physicochemical and biological properties. Halogens influence acidity (pKa), lipophilicity (LogP), metabolic stability, and binding interactions with biological targets. This has made halogenated compounds, particularly those containing fluorine and chlorine, prevalent in modern pharmaceuticals.[1][2]

4-Chloro-5-fluoro-2-iodophenol is a particularly noteworthy molecule due to its trifecta of halogen substituents. Each halogen—chlorine, fluorine, and iodine—offers a unique profile of reactivity and electronic influence:

-

Fluorine: The most electronegative element, it can form strong bonds, increase metabolic stability, and alter pKa. Its inclusion is a common strategy in drug design.[2]

-

Chlorine: Balances lipophilicity and electronic effects, and is a key component in numerous approved drugs.[1]

-

Iodine: The least electronegative and most polarizable of the three, the carbon-iodine bond is the weakest, making it an excellent synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of molecular complexity.[3][4]

The specific arrangement of these halogens on the phenol ring, governed by the powerful ortho-, para-directing hydroxyl group, creates a unique platform for regioselective chemical transformations. This guide will serve as a foundational resource for understanding and utilizing this potent synthetic intermediate.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The structure of 4-Chloro-5-fluoro-2-iodophenol is defined by a benzene ring substituted with a hydroxyl group at position 1, an iodine atom at position 2, a chlorine atom at position 4, and a fluorine atom at position 5. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-5-fluoro-2-iodophenol .

(Note: A 2D image would be placed here in a final document. For this text-based format, the description and table below define the structure.)

| Identifier | Value |

| IUPAC Name | 4-chloro-5-fluoro-2-iodophenol |

| Molecular Formula | C₆H₃ClFIO |

| Molecular Weight | 272.45 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)F)I)O |

| InChI | InChI=1S/C6H3ClFIO/c7-4-2-6(10)5(9)1-3(4)8/h1-2,10H |

| InChIKey | Not readily available; would be generated from structure. |

| CAS Number | Not readily available for this specific isomer. |

Physicochemical Properties

Disclaimer: Experimental data for the specific 4-chloro-5-fluoro-2-iodophenol isomer is not widely published. The following table presents data for structurally related compounds to provide estimated values and context for researchers.

| Property | Related Compound | Value | Source |

| Melting Point (°C) | 4-Chloro-2-iodophenol | ~130-134 | [5] |

| 4-Iodophenol | 92-94 | [3] | |

| 4-Chloro-2-fluorophenol | 20 | ||

| Boiling Point (°C) | 4-Iodophenol | 138 @ 5 mmHg | [3][6] |

| 4-Chloro-2-fluorophenol | 103-104 @ 50 mmHg | ||

| Acidity (pKa) | 4-Chlorophenol | 9.41 | [7] |

| 4-Iodophenol | 9.33 | [3] | |

| Solubility | 4-Chloro-2-iodophenol | Soluble in ethanol, ethers, benzene; slightly soluble in water. | [5] |

| 4-Iodophenol | Slightly soluble in water; readily soluble in ethanol, ether. | [3][8] |

Based on these analogs, 4-Chloro-5-fluoro-2-iodophenol is expected to be a solid at room temperature with a relatively high melting point, limited solubility in water, and good solubility in common organic solvents like ethanol, ether, and chlorinated solvents. Its pKa is anticipated to be slightly lower (more acidic) than that of phenol due to the electron-withdrawing effects of the three halogen substituents.

Proposed Synthesis Methodology

Retrosynthetic Analysis and Strategy

The synthesis of polysubstituted aromatic compounds requires careful planning to ensure correct regiochemistry. The most challenging aspect for this target molecule is the selective installation of the three different halogens and the hydroxyl group. A plausible retrosynthetic approach identifies the C-I bond as the most logical bond to form last, given the availability of mild and selective electrophilic iodination methods.

The directing effects of the substituents are paramount. The hydroxyl group is a strongly activating ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directors. To achieve the desired 2-iodo substitution pattern, we need a starting material where position 2 is activated and sterically accessible. A commercially available isomer, 4-chloro-3-fluorophenol , is an ideal precursor. In this molecule, the position ortho to the powerful hydroxyl group and meta to both halogens (position 2) is highly activated and the most likely site for electrophilic attack.

Proposed Experimental Protocol: Electrophilic Iodination of 4-Chloro-3-fluorophenol

This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity can be confirmed by standard analytical techniques like NMR and Mass Spectrometry.

Objective: To synthesize 4-Chloro-5-fluoro-2-iodophenol via regioselective iodination of 4-chloro-3-fluorophenol.

Materials:

-

4-Chloro-3-fluorophenol (1 equivalent)

-

N-Iodosuccinimide (NIS) (1.05 equivalents)

-

Acetonitrile (anhydrous, as solvent)

-

Trifluoroacetic acid (TFA) (catalytic amount, e.g., 0.1 equivalents)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-fluorophenol (1 eq.) and dissolve it in anhydrous acetonitrile.

-

Initiation: Add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the solution. Stir for 5 minutes at room temperature. Causality: The acid catalyst activates the iodinating agent, NIS, increasing its electrophilicity for a more efficient reaction.

-

Iodination: Add N-Iodosuccinimide (1.05 eq.) portion-wise over 10 minutes. Causality: NIS is a mild and effective source of electrophilic iodine (I+), which minimizes side reactions compared to harsher reagents like molecular iodine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NIS or iodine.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove TFA), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure 4-Chloro-5-fluoro-2-iodophenol.

Synthesis Workflow Diagram

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Iodophenol | 540-38-5 [chemicalbook.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chembk.com [chembk.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 8. guidechem.com [guidechem.com]

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-iodophenol for Advanced Research Applications

This guide provides an in-depth technical overview of 4-Chloro-5-fluoro-2-iodophenol, a halogenated phenol derivative of increasing importance in the fields of medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information regarding its commercial availability, physicochemical properties, synthesis, analytical characterization, and applications, grounded in established scientific principles.

Introduction: The Strategic Importance of Halogenated Phenols in Drug Design

Halogen atoms, particularly chlorine and fluorine, are integral to modern medicinal chemistry. The incorporation of these atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Fluorine's high electronegativity and small size can lead to profound changes in bioavailability and protein-ligand interactions.[1] Similarly, chlorine is a key component in numerous FDA-approved drugs, contributing to their efficacy against a wide range of diseases.[3][4]

4-Chloro-5-fluoro-2-iodophenol is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its trifunctional nature—possessing chloro, fluoro, and iodo substituents on a phenol scaffold—offers multiple reaction sites for derivatization, making it a versatile intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1235407-15-4 | [5] |

| Molecular Formula | C₆H₃ClFIO | [5] |

| Molecular Weight | 272.44 g/mol | [5] |

| IUPAC Name | 4-chloro-5-fluoro-2-iodophenol | N/A |

| SMILES Code | OC1=CC(F)=C(Cl)C=C1I | [5] |

| Physical Form | Solid (inferred from related compounds) | |

| Storage Temperature | Ambient Temperature; protect from light | [6] |

Commercial Availability and Procurement

Reliable sourcing of high-purity starting materials is a critical first step in any research endeavor. 4-Chloro-5-fluoro-2-iodophenol is available from specialized chemical suppliers. When procuring this reagent, it is essential to request a Certificate of Analysis (CoA) to verify its purity and identity.

| Supplier | Product Name | CAS Number | Notes |

| BLD Pharm | 4-Chloro-5-fluoro-2-iodophenol | 1235407-15-4 | Offers detailed product information including NMR, HPLC, and LC-MS data.[5] |

| Sigma-Aldrich (Aldrich Partner) | 2-Chloro-4-fluoro-5-iodophenol | 148254-33-5 | Note the different substitution pattern. Researchers should verify the correct isomer for their needs. Available in various quantities. |

It is crucial for researchers to confirm the correct isomeric structure required for their synthesis, as positional differences in halogen substitution will lead to different downstream products.

Synthesis and Manufacturing Insights: A Mechanistic Perspective

While proprietary synthesis routes for 4-Chloro-5-fluoro-2-iodophenol are specific to each manufacturer, a plausible synthetic strategy can be devised based on established organohalogen chemistry. The synthesis of polysubstituted phenols often involves a sequence of electrophilic aromatic substitution reactions where the directing effects of the existing substituents are carefully controlled.

A potential synthetic pathway could start from a simpler, commercially available fluorophenol. The introduction of chlorine and iodine would proceed via electrophilic halogenation. The order of these steps is critical to achieving the desired regiochemistry.

Caption: Hypothetical synthetic workflow for 4-Chloro-5-fluoro-2-iodophenol.

Causality in Synthesis:

-

Starting Material Selection: A precursor like 4-fluoro-2-chlorophenol could be a strategic starting point. The existing hydroxyl, chloro, and fluoro groups would direct the incoming electrophilic iodine to the desired position.

-

Iodination: Direct iodination of phenols can be achieved using iodine in the presence of an oxidizing agent, such as hydrogen peroxide, which generates the electrophilic iodine species in situ.[7] This method avoids the use of harsh reagents.

-

Purification: Post-reaction, the crude product would require purification. Column chromatography over silica gel is a standard method for separating the desired product from unreacted starting materials and any potential regioisomeric byproducts.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 4-Chloro-5-fluoro-2-iodophenol is paramount for the reproducibility of experimental results. A multi-technique approach is typically employed for comprehensive characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity of a sample.

-

Standard Preparation: Accurately weigh approximately 1 mg of the 4-Chloro-5-fluoro-2-iodophenol reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is often effective for separating halogenated phenols.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 280 nm).[8]

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Caption: Analytical workflow for quality control of 4-Chloro-5-fluoro-2-iodophenol.

Structural Confirmation by Mass Spectrometry (MS)

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides definitive structural confirmation.[9] The mass spectrometer will detect the parent ion corresponding to the molecular weight of the compound and its characteristic isotopic pattern, while fragmentation analysis (MS/MS) can confirm the connectivity of the atoms.

Applications in Research and Drug Discovery

The primary value of 4-Chloro-5-fluoro-2-iodophenol lies in its utility as a versatile intermediate for synthesizing more complex molecules. Halogenated phenols are precursors to a wide array of compounds used in pharmaceuticals and agrochemicals.[10]

-

Cross-Coupling Reactions: The iodo-substituent is particularly useful as it readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at this position.

-

Phenotypic Drug Discovery (PDD): This compound can be used to generate libraries of novel small molecules. These libraries are then screened in cell-based phenotypic assays to identify compounds that produce a desired therapeutic effect, a strategy that has led to the discovery of first-in-class drugs.[11]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The unique combination of halogens can be a key feature in the final API, influencing its binding and metabolic properties. Many important drugs contain chloro- and fluoro-moieties.[2][3]

Caption: Role of 4-Chloro-5-fluoro-2-iodophenol in a drug discovery pipeline.

Safe Handling, Storage, and Disposal

As with all halogenated phenols, proper safety precautions must be observed when handling 4-Chloro-5-fluoro-2-iodophenol.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound may be light-sensitive, so storage in an amber vial is recommended.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

4-Chloro-5-fluoro-2-iodophenol is a specialized chemical reagent with significant potential for advancing drug discovery and materials science. Its trifunctional nature provides a powerful platform for synthetic chemists to build molecular complexity. A thorough understanding of its properties, sourcing, handling, and analytical characterization is essential for its effective and safe utilization in a research setting. By leveraging the unique reactivity of this building block, scientists can continue to explore new chemical space and develop innovative solutions to pressing scientific challenges.

References

- Vertex AI Search. (2020, August 7).

-

Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Chlorophenol. [Link]

-

Sarex. 2-Iodophenol. [Link]

- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

- ResearchGate.

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

VTechWorks. CHEMICAL IDENTIFICATION AND FLAVOR PROFILE ANALYSIS OF IODINATED PHENOLS PRODUCED FROM DISINFECTION OF SPACECRAFT DRINKING WATER. [Link]

-

PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

- Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.

-

CDC. p-CHLOROPHENOL 2014. [Link]

- Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol.

-

PubMed Central. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. [Link]

-

Scientific Laboratory Supplies (Ireland) Ltd. 4-Chloro-2-fluorophenol, 99%. [Link]

Sources

- 1. hovione.com [hovione.com]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1235407-15-4|4-Chloro-5-fluoro-2-iodophenol|BLD Pharm [bldpharm.com]

- 6. Cas No. 533-58-4 | 2-Iodophenol (o-iodophenol) | C6H5IO - Sarex [sarex.com]

- 7. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 8. cdc.gov [cdc.gov]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 11. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lobachemie.com [lobachemie.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Technical Guide: Solubility and Stability Profiling of 4-Chloro-5-fluoro-2-iodophenol

[1]

1Executive Summary

4-Chloro-5-fluoro-2-iodophenol is a highly functionalized aromatic scaffold used primarily as an intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for medicinal chemistry.[1] Its utility is defined by the differential reactivity of its three halogen substituents.[1] However, this functionality introduces specific stability challenges—most notably photolytic deiodination and pH-dependent solubility .[1]

This guide provides a structural analysis of its physicochemical behavior, predictive solubility modeling, and rigorous protocols for storage and analysis to prevent sample degradation during drug development workflows.

Physicochemical Profile & Structural Logic[1][2]

To understand the solubility and stability of this molecule, one must analyze the electronic and steric contributions of its substituents.

Electronic Effects and Acidity ( )

Unlike unsubstituted phenol (

-

Iodine (

-position): The ortho-iodine exerts a steric effect and a mild inductive withdrawal.[1] It also facilitates intramolecular hydrogen bonding with the phenolic hydroxyl, which can stabilize the conjugate base, lowering the -

Chlorine (

-position): Exerts a strong inductive effect (-I) and resonance effect (+R), but the net result in the para position is usually acid-strengthening relative to phenol.[1] -

Fluorine (

-position): Highly electronegative, exerting a strong -I effect that further stabilizes the phenoxide anion.[1]

Predicted

Lipophilicity (LogP)

The presence of three halogens renders the neutral molecule highly lipophilic.

Solubility Landscape

The solubility of 4-Chloro-5-fluoro-2-iodophenol is strictly controlled by ionization state.[1]

Solvent Compatibility Table[1]

| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |

| Aqueous (Acidic) | 0.1M HCl | Insoluble | Compound remains protonated and precipitates.[1] |

| Aqueous (Basic) | 0.1M NaOH / | High | Forms the phenolate salt.[1] Solution may yellow due to oxidation risk.[1] |

| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction of the neutral form.[1] |

| Polar Arotic | DMSO, DMF | Very High | Ideal for stock solutions (>50 mM).[1] Warning: DMSO can accelerate oxidation if not degassed.[1] |

| Alcohols | Methanol, Ethanol | High | Good for HPLC prep.[1] Avoid prolonged storage due to potential nucleophilic attack if heated.[1] |

| Ethers | THF, MTBE | Moderate-High | Good for reactions; ensure peroxides are absent to prevent oxidation.[1] |

Solubility Decision Tree (Workflow)

The following diagram outlines the logical flow for solubilizing this compound based on the application (Screening vs. Synthesis).

Figure 1: Solubility decision matrix. Note the critical precipitation check in aqueous buffers due to the compound's high LogP.

Stability & Degradation Mechanisms[1]

The primary instability risk for 4-Chloro-5-fluoro-2-iodophenol is Photolytic Deiodination .[1] The Carbon-Iodine (C-I) bond is the weakest bond in the molecule (

Degradation Pathway[1]

-

Excitation: Absorption of a photon promotes an electron to an antibonding orbital (

).[1] -

Homolysis: The C-I bond cleaves, generating a highly reactive phenyl radical and an iodine radical.[1]

-

Propagation: The phenyl radical abstracts a hydrogen atom from the solvent (e.g., Ethanol, THF), resulting in the de-iodinated impurity (4-chloro-3-fluorophenol).[1]

Figure 2: Mechanism of photolytic deiodination.[1] This pathway is accelerated in dilute solutions.

Oxidative Instability

Phenols are prone to oxidation to quinones or coupled biphenyl systems, especially in basic media where the phenolate concentration is high.

Analytical Methodologies

To accurately assess stability, a validated HPLC method is required.[1] The iodine atom provides significant mass, making LC-MS the preferred detection method, but UV is sufficient for purity checks.[1]

HPLC Method Parameters (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps phenol protonated, improving peak shape).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 5% B to 95% B over 10 minutes. (High lipophilicity requires high %B to elute).[1]

-

Detection:

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

Sample Preparation Protocol

Handling and Storage Protocols

Storage Requirements

-

Container: Amber glass vials with Teflon-lined caps (essential to block UV).

-

Atmosphere: Flush headspace with Argon or Nitrogen (prevents oxidation).[1]

-

Temperature: Store at -20°C for long term; 2-8°C for working stocks.

-

Desiccation: Store with desiccant packs; moisture can alter crystal form or promote hydrolysis if impurities are present.[1]

Safety (E-E-A-T)

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 620234, 4-Chloro-2-iodophenol (Analogous Structure).[1] Retrieved from [Link][1]

-

Durand, A., et al. (2002). Mechanism of 2-iodophenol photolysis in aqueous solution.[1] Journal of the Chemical Society, Perkin Transactions 2. (Demonstrates C-I bond lability). Retrieved from [Link]

-

Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.[1] IUPAC Chemical Data Series No.[1] 23. (Basis for pKa prediction logic).

An In-Depth Technical Guide to the Core Characteristics of Polyhalogenated Aromatic Compounds

This guide provides a comprehensive technical overview of Polyhalogenated Aromatic Compounds (PHAs), a class of chemicals characterized by an aromatic structure substituted with multiple halogen atoms. These compounds, which include polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs), are of significant interest to researchers, scientists, and drug development professionals due to their unique chemical properties, environmental persistence, and profound biological effects.

Chapter 1: Molecular Architecture and Physicochemical Properties

The defining characteristic of a PHA is its molecular structure: one or more aromatic rings to which multiple halogen atoms (chlorine, bromine, fluorine) are bonded. This fundamental architecture dictates the compound's physical and chemical behavior.

Key Structural Classes:

-

Polychlorinated Biphenyls (PCBs): Comprise two benzene rings linked by a single carbon-carbon bond, with chlorine atoms at any of the 10 available positions.

-

Polychlorinated Dibenzo-p-dioxins (PCDDs): Feature two benzene rings linked by two ether bridges.[1] The 75 possible PCDD congeners vary in the number and position of chlorine atoms.[1]

-

Polychlorinated Dibenzofurans (PCDFs): Consist of two benzene rings joined by one ether bridge and one carbon-carbon bond.[1] There are 135 possible PCDF congeners.[1]

Diagram: General Structures of Key PHA Classes

Caption: Simplified workflow of PHA-induced AhR signaling.

Toxic Equivalency Factors (TEFs): A System for Risk Assessment

Not all dioxin-like compounds bind to the AhR with the same affinity. To assess the risk of complex mixtures, the concept of Toxic Equivalency Factors (TEFs) was developed. [2]A TEF value is assigned to each congener, representing its toxicity relative to the most potent dioxin, 2,3,7,8-TCDD, which is assigned a TEF of 1. [2][3]The total toxicity of a mixture, or Toxic Equivalence (TEQ), is calculated by multiplying the concentration of each congener by its TEF and summing the results. [2]The World Health Organization (WHO) periodically reviews and establishes consensus TEF values. [4][5] Table 2: WHO 2005 Toxic Equivalency Factors (TEFs) for Key Dioxin-Like Compounds

| Compound | WHO 2005 TEF (Mammals) |

| PCDDs | |

| 2,3,7,8-TCDD | 1 |

| 1,2,3,7,8-PeCDD | 1 |

| PCDFs | |

| 2,3,7,8-TCDF | 0.1 |

| 1,2,3,7,8-PeCDF | 0.03 |

| 2,3,4,7,8-PeCDF | 0.3 |

| "Dioxin-Like" PCBs | |

| 3,3',4,4',5-PeCB (PCB-126) | 0.1 |

| 3,3',4,4'-TCB (PCB-77) | 0.0001 |

| 2,3',4,4',5-PeCB (PCB-118) | 0.00003 |

| Source: Based on WHO 2005 TEF values recommended for use by the U.S. EPA.[2][4] |

Chapter 4: Analytical Methodologies for PHA Quantification

The accurate and precise measurement of PHAs in complex matrices like soil, tissue, or food is a significant analytical challenge due to their extremely low concentrations (parts-per-trillion or lower) and the presence of numerous interfering compounds. The gold-standard approach involves meticulous sample preparation followed by high-resolution instrumentation.

Experimental Protocol: Standard Workflow for PHA Analysis (Based on EPA Methods 1613/1668)

This protocol is a self-validating system through the use of isotopically labeled internal standards, which are added at the beginning of the process and track the analytes through every step, correcting for losses and matrix effects.

Step 1: Sample Spiking and Extraction

-

Rationale: To ensure accurate quantification, the sample is spiked with a known amount of ¹³C-labeled analogues of the target PHAs before any processing begins. This internal standard corrects for analyte loss during the subsequent cleanup and analysis steps.

-

Method (Accelerated Solvent Extraction - ASE):

-

Homogenize the sample (e.g., soil, tissue).

-

Mix the sample with a drying agent (e.g., diatomaceous earth) and load it into a stainless-steel extraction cell.

-

Add the ¹³C-labeled internal standard solution directly to the cell.

-

Place the cell in the ASE instrument.

-

Extract the sample with an organic solvent (e.g., hexane/acetone or toluene) at elevated temperature and pressure. This technique is faster and uses less solvent than traditional methods like Soxhlet extraction. [6][7] Step 2: Sample Cleanup

-

-

Rationale: Raw extracts contain a multitude of co-extracted compounds (lipids, pigments, etc.) that can interfere with instrumental analysis. [6]A multi-step cleanup is essential to isolate the target PHAs.

-

Method (Multi-column Chromatography):

-

The crude extract is concentrated and passed through a sequence of chromatography columns.

-

Acid/Base Silica Gel Column: A column containing silica gel modified with sulfuric acid and sodium hydroxide removes lipids and polar interferences.

-

Alumina Column: A basic alumina column further separates the PHAs from other compounds.

-

Carbon Column: A carbon-based column is highly effective at separating planar molecules (like dioxin-like PHAs) from non-planar ones (like other PCBs). The PHAs are strongly adsorbed and then selectively eluted.

-

Step 3: Instrumental Analysis

-

Rationale: Due to the complexity of PHA mixtures and the need for ultra-low detection limits, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the definitive analytical technique. [8]* Method (HRGC/HRMS):

-

Prior to injection, a ¹³C-labeled recovery (injection) standard is added to the final extract. This allows for the calculation of the recovery of the internal standards added in Step 1.

-

The final, cleaned extract is injected into the HRGC. A long, narrow capillary column (e.g., 60m) separates the individual PHA congeners based on their boiling points and polarity.

-

The separated congeners enter the HRMS, which is set to selectively monitor for the exact masses of the target analytes and their labeled standards, providing both high selectivity and sensitivity. [9]

-

Diagram: Analytical Workflow for PHA Quantification

Caption: A typical workflow for the analysis of PHAs in environmental samples.

Chapter 5: Relevance in Drug Development and Research

While PHAs are primarily known as environmental contaminants, the principles of halogenation are highly relevant in medicinal chemistry and drug development.

-

Metabolic Stability and Pharmacokinetics: Strategically placing halogen atoms (particularly fluorine) on a drug candidate can block sites of metabolic attack by cytochrome P450 enzymes. [10]This increases the drug's metabolic stability and half-life. Halogenation is also used to modulate a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability. [11][12]* Binding Affinity and Halogen Bonding: Halogen atoms can participate in a specific, non-covalent interaction known as a "halogen bond," where the halogen acts as a Lewis acid. [11][13]This interaction can be exploited by medicinal chemists to enhance the binding affinity and selectivity of a drug for its target protein. [13][14]* Contaminant Considerations: For drug development professionals, understanding PHAs as environmental contaminants is crucial. The presence of these compounds in the environment can impact animal studies, and their potential to induce metabolic enzymes (via AhR) could affect the pharmacokinetics of a drug being tested.

Conclusion

Polyhalogenated aromatic compounds represent a class of molecules whose core characteristics—stability, lipophilicity, and specific molecular geometry—dictate their environmental persistence, bioaccumulation, and potent biological activity. For researchers and scientists, understanding the intricate relationship between their structure and function is key to assessing their environmental and health risks. For drug development professionals, the same principles of halogenation are leveraged to rationally design more effective and durable therapeutics, making a deep technical understanding of these compounds essential across multiple scientific disciplines.

References

-

GeeksforGeeks. (2022-01-30). Polyhalogen Compounds - Definition, Properties, Uses. GeeksforGeeks. [Link]

-

CK-12 Foundation. (2026-01-01). Polyhalogen Compounds. [Link]

-

Gomes, H. I., et al. (2020-11-05). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC. [Link]

-

World Health Organization. Polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs) and biphenyls (PCBs). [Link]

-

Safe, S. (2025-08-05). PCBs: Structure-Function Relationships and Mechanism of Action. ResearchGate. [Link]

-

Suuberg, E. M., et al. (2025-08-06). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

-

Wikipedia. Polyhalogenated compound. [Link]

-

Lian, H., & Yalkowsky, S. H. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. Chemosphere, 119, 1436-1440. [Link]

-

Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

-

Kwadwo, A. A., et al. (2022). Per- and polyfluoroalkyl substances in the environment. PMC. [Link]

-

Sorg, O. (Ed.). Polyhalogenated Aromatic Hydrocarbons. MDPI. [Link]

-

Vacher, C. M., et al. (2018). AhR signaling pathways and regulatory functions. PMC. [Link]

-

Safe, S. (1993). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). PubMed. [Link]

-

Beyer, A., et al. (2000). Assessing Long-Range Transport Potential of Persistent Organic Pollutants. ACS Publications. [Link]

-

U.S. Environmental Protection Agency. (2025-11-06). Dioxin Databases, Methods and Tools. [Link]

-

Huisman, M., et al. (1995). Functional aspects of developmental toxicity of polyhalogenated aromatic hydrocarbons in experimental animals and human infants. PubMed. [Link]

-

ResearchGate. (2025-08-07). From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-assisted fenton chemistry for remediation. [Link]

-

Van den Berg, M., et al. (2006). Updated WHO Toxic Equivalency Factors (TEFs) for dioxin-like compounds: methodology, database, and commentary. PubMed. [Link]

-

ResearchGate. (2018). Chemical structure of PCDDs, PCDFs, and PCBs. [Link]

-

U.S. Environmental Protection Agency. (2020-10-22). Methods for Dioxins, Furans, PCBs, and Congeners Analyses. [Link]

-

Wikipedia. Aryl hydrocarbon receptor. [Link]

-

Politzer, P., et al. (2018). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. [Link]

-

Separation Science. Sample Clean-up for Persistent Organic Pollutants. [Link]

-

U.S. Environmental Protection Agency. Documents for Recommended Toxicity Equivalency Factors for Human Health Risk Assessments of Dioxin and Dioxin-Like Compounds. [Link]

-

RSC Publishing. (2022). Local sources versus long-range transport of organic contaminants in the Arctic. [Link]

-

HELCOM. Guidelines for the determination of persistent organic compounds (POPs) in seawater. [Link]

-

QIAGEN. Aryl Hydrocarbon Receptor Signaling. [Link]

-

MDPI. (2023). Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review. [Link]

-

Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). [Link]

-

LCGC International. (2023-09-01). New Technologies That Accelerate Persistent Organic Pollutant (POP) Sample Preparation. [Link]

-

Leite, A. C. L. (2025-10-20). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

-

Spandidos Publications. (2019-10-16). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy. [Link]

-

Agency for Toxic Substances and Disease Registry. (2025-09-03). ATSDR Toxic Equivalents Procedure for Dioxin and Dioxin-like Compounds Evaluation. [Link]

-

Paepke, O. (1999). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PMC. [Link]

-

Moore, M., et al. (1993). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs) as antiestrogens in MCF-7 human breast cancer cells: quantitative structure-activity relationships. PubMed. [Link]

-

ResearchGate. (2025-08-06). Assessing Long-Range Transport Potential of Persistent Organic Pollutants. [Link]

-

Cousins, I. T., et al. (2020). The high persistence of PFAS is sufficient for their management as a chemical class. RSC Publishing. [Link]

-

Leonard, M. (2016-02-10). The Aryl Hydrocarbon Receptor. YouTube. [Link]

-

Risk Assessment Information System. Dioxin Toxicity Equivalency Factors (TEFs) for Human Health. [Link]

-

Wikipedia. PFAS. [Link]

-

Ontiveros-Cuadras, J. F., et al. (2014). Long-range atmospheric transport of persistent organic pollutants to remote lacustrine environments. PubMed. [Link]

-

ResearchGate. (2025-08-05). New Strategies for Extraction and Clean-up of Persistent Organic Pollutants From Food and Feed Samples Using Selective Pressurized Liquid Extraction. [Link]

-

Tondeur, Y. (2012-12-04). How to Ensure Accurate Measurement of Dioxins and PCBs. Chromatography Online. [Link]

-

Eurofins. (2024). WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. [Link]

-

U.S. Environmental Protection Agency. Persistent Organic Pollutants: A Global Issue, A Global Response. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. rais.ornl.gov [rais.ornl.gov]

- 4. epa.gov [epa.gov]

- 5. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]

- 6. Sample Preparation for Persistent Organic Pollutants (POPs) - AnalyteGuru [thermofisher.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Methods for Dioxins, Furans, PCBs, and Congeners Analyses | Superfund Analytical Services and Contract Laboratory Program | US EPA [19january2021snapshot.epa.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. namiki-s.co.jp [namiki-s.co.jp]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-5-fluoro-2-iodophenol

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Chloro-5-fluoro-2-iodophenol, a halogenated aromatic compound utilized in specialized research and development settings. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from structurally analogous compounds, such as 4-Chloro-2-iodophenol, 2-Chloro-5-fluorophenol, and other chlorophenols, to establish a robust and conservative safety protocol. The principles and procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this chemical class effectively.

The core philosophy of this guide is proactive risk mitigation. Halogenated phenols, as a class, are known for their potential toxicity and irritant properties.[1][2] Therefore, understanding the causality behind each safety measure—from the choice of personal protective equipment to specific waste disposal procedures—is paramount for fostering a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment

4-Chloro-5-fluoro-2-iodophenol is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on data from closely related compounds, it is anticipated to be harmful if swallowed, harmful in contact with skin, and may cause severe skin and eye irritation.[3][4] Inhalation of dust or vapors may also lead to respiratory irritation.[3][4]

The phenolic hydroxyl group, combined with the electron-withdrawing effects of the halogen substituents (Chlorine, Fluorine, Iodine), contributes to the compound's reactivity and biological activity. Phenols are known to be readily absorbed through the skin, and systemic effects can occur even from seemingly minor exposures.[1] Chronic exposure to related chlorophenols has been linked to effects on the central nervous system, liver, and kidneys.[1][2]

Hazard Summary Table

| Hazard Classification | Description | Primary Reference |

| Acute Oral Toxicity | Harmful if swallowed.[3][4] Ingestion can cause gastrointestinal irritation.[5] | GHS Category 4 |

| Acute Dermal Toxicity | Harmful in contact with skin.[4] Rapidly absorbed through the skin.[1] | GHS Category 4 |

| Acute Inhalation Toxicity | May cause respiratory irritation.[3][4] | GHS Category 4 |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] Prolonged contact may lead to severe burns.[1] | GHS Category 2 |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] Contact can cause severe damage.[1] | GHS Category 2A |

| Incompatible Materials | Strong oxidizing agents and strong bases.[1][6] | N/A |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory. The primary objective is to minimize exposure to the lowest reasonably achievable level.

Engineering Controls: The causality for mandating specific engineering controls is the prevention of aerosolized particle or vapor inhalation and the containment of potential spills.

-

Chemical Fume Hood: All handling of 4-Chloro-5-fluoro-2-iodophenol, including weighing, mixing, and transferring, must be performed inside a certified chemical fume hood.[6] This is the most critical engineering control as it captures dust and vapors at the source, preventing them from entering the laboratory atmosphere.

-

Emergency Equipment: The work area must have immediate and unobstructed access to an emergency eyewash station and a safety shower.[1][3]

Personal Protective Equipment (PPE): PPE provides a final barrier between the user and the chemical. The selection is based on the identified hazards of skin absorption and severe irritation.

Required Personal Protective Equipment (PPE)

| Body Part | Equipment Specification | Rationale |

| Hands | Wear double-layered chemical-resistant gloves. A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove.[1][7] | Phenols can penetrate standard laboratory gloves. Double-gloving provides enhanced protection against permeation and allows for safe removal of the outer glove if contamination occurs. |

| Eyes/Face | Chemical splash goggles that conform to EN 166 or ANSI Z87.1 standards, worn in combination with a full-face shield.[3] | Goggles provide a seal around the eyes to protect against splashes and dust. The face shield offers a secondary layer of protection for the entire face from splashes during transfers or accidental releases.[3] |

| Body | A chemical-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. A chemically resistant apron may be worn over the lab coat for additional protection during large-volume transfers. | Protects skin and personal clothing from contamination. |

| Respiratory | In cases of potential high dust concentration or inadequate ventilation, a NIOSH-approved respirator with a P100 (particulate) filter is required.[7] | This prevents the inhalation of fine particles of the compound. |

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Caption: Workflow for Safe Handling of 4-Chloro-5-fluoro-2-iodophenol.

Experimental Protocol: Handling and Use

-

Preparation: Before handling, thoroughly review this guide and the most relevant Safety Data Sheet (SDS), likely that of 4-Chloro-2-iodophenol.[3] Ensure the chemical fume hood is operational and an appropriate spill kit is readily accessible. Don all required PPE as specified in the table above.

-

Weighing: To prevent dust dispersal, weigh the solid compound on weighing paper or in a tared container within the chemical fume hood. Do not remove the compound from the hood for weighing.

-

Transfer and Dissolution: Use a spatula to transfer the solid into the reaction vessel. If dissolving, add the solvent slowly to the solid to minimize splashing.

-

Post-Handling: After handling, decontaminate the spatula and any surfaces within the fume hood. Wash hands thoroughly with soap and water, even after removing gloves.[1][3]

Storage Protocol

-

Conditions: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[1][3] The recommended storage temperature is between 2-8 °C.[3] The container should be kept tightly closed.

-

Light and Air Sensitivity: The compound may be light and air-sensitive.[3] Store in an opaque container, potentially under an inert atmosphere (e.g., argon or nitrogen) if required for long-term stability.[3]

-

Location: Store containers below eye level to minimize the risk of dropping and splashing during retrieval.[1]

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

Exposure Procedures

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention. Do not use neutralizing chemicals.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[6]

Spill Management Protocol

The response to a spill depends on its scale and location. The primary goal is to contain the spill safely without creating additional hazards.

-

Minor Spill (inside a fume hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

-

Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

-

Major Spill (outside a fume hood):

-

Evacuate all non-essential personnel from the area and restrict access.[8][10]

-

Alert laboratory personnel and contact the institution's emergency response team.

-

If safe to do so, increase ventilation to the area.

-

Do not attempt to clean up a large spill without appropriate training and respiratory protection.

-

Waste Disposal

Disposal of 4-Chloro-5-fluoro-2-iodophenol and associated materials must be handled with the understanding that it is hazardous waste. Environmental release must be strictly avoided.[6][11]

Waste Handling Workflow

Caption: Standard Procedure for Hazardous Waste Disposal.

Protocol:

-

Segregation: Collect all waste containing 4-Chloro-5-fluoro-2-iodophenol, including contaminated gloves, pipette tips, and absorbent materials, in a dedicated, puncture-proof, and sealable container.[12] This is considered halogenated organic waste.[13]

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[12]

-

Storage: Keep the waste container closed at all times except when adding waste.[12] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.

-

Disposal: Never dispose of this chemical down the drain or in regular trash.[10][12] Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.

References

-

Carl ROTH. (2020). Safety Data Sheet: 4-Chlorophenol. [Link]

-

University of Wollongong. Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. [Link]

-

University of Chicago. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-Chlorophenol. [Link]

-

Oakland University. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-iodophenol. PubChem Compound Database. [Link]

-

Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

-

Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

-

BVL. (n.d.). Personal protective equipment when handling plant protection products. [Link]

Sources

- 1. otago.ac.nz [otago.ac.nz]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. nj.gov [nj.gov]

- 11. carlroth.com [carlroth.com]

- 12. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]

- 13. nipissingu.ca [nipissingu.ca]

An In-depth Technical Guide to the Reactivity of Halogenated Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols are a class of organic compounds that hold significant importance across various scientific disciplines, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Their unique chemical properties, arising from the interplay between the hydroxyl group and one or more halogen substituents on the aromatic ring, make them versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals.[1][3] The presence of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds invaluable tools for drug discovery and development.[1] This guide provides a comprehensive exploration of the reactivity of halogenated phenols, offering insights into their synthesis, chemical behavior, and applications, with a focus on the underlying principles that govern their reactivity. Understanding these principles is crucial for designing novel molecules with desired properties and for predicting their behavior in chemical and biological systems.

The Influence of Halogen Substituents on Phenolic Reactivity

The reactivity of a phenol is fundamentally dictated by the electron-donating hydroxyl group, which activates the aromatic ring towards electrophilic substitution.[4][5] However, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) introduces a fascinating duality of electronic effects that modulates this inherent reactivity. Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which deactivates the ring. Conversely, they also exhibit a weaker electron-donating resonance effect (+R) by sharing their lone pair electrons with the aromatic π-system. The balance between these opposing effects, coupled with the steric hindrance imposed by the halogen, governs the overall reactivity and regioselectivity of halogenated phenols in various chemical transformations.

Synthesis of Halogenated Phenols

The preparation of halogenated phenols can be achieved through several synthetic routes, with the choice of method depending on the desired halogen, the degree of halogenation, and the required regioselectivity.

Direct Halogenation of Phenols

The direct halogenation of phenols is a common and straightforward method for introducing halogen atoms onto the aromatic ring.[5][6] Due to the highly activating nature of the hydroxyl group, these reactions often proceed readily, even in the absence of a Lewis acid catalyst.[4][6]

Reaction Conditions and Regioselectivity:

The choice of solvent plays a critical role in controlling the extent of halogenation. In polar solvents like water, phenol reacts rapidly with bromine to form 2,4,6-tribromophenol as a white precipitate.[5] To achieve monohalogenation, less polar solvents such as chloroform (CHCl₃), carbon tetrachloride (CCl₄), or carbon disulfide (CS₂) are employed at low temperatures.[5] Under these conditions, a mixture of ortho and para isomers is typically obtained, with the para isomer often being the major product due to reduced steric hindrance.

Controlling Polyhalogenation:

To prevent over-halogenation and control the formation of specific isomers, several strategies can be employed. The use of a less reactive halogenating agent or protecting the hydroxyl group can attenuate the high reactivity of the phenol.[7][8] For instance, acetylation of the phenol reduces the activating effect of the oxygen, allowing for more controlled halogenation.[7]

Indirect Methods of Synthesis

In cases where direct halogenation provides poor yields or the desired isomer is difficult to obtain, indirect methods offer valuable alternatives.

From Halogenated Anilines:

One common indirect route involves the diazotization of a halogenated aniline, followed by hydrolysis of the resulting diazonium salt.[9] This method is particularly useful for preparing specific isomers that are not readily accessible through direct halogenation.

Other Synthetic Routes:

Other methods for synthesizing halogenated phenols include the halogenation of a phenolic compound with at least three halogen atoms already present, followed by distillation in the presence of a base.[10] Additionally, nucleophilic aromatic substitution on polyhalogenated benzenes bearing a suitable leaving group can also yield halogenated phenols.[11]

Acidity of Halogenated Phenols

Phenols are weakly acidic due to the stabilization of the corresponding phenoxide ion through resonance.[12] The introduction of halogen substituents significantly influences the acidity of phenols, as measured by their pKa values.[13] A lower pKa value indicates a stronger acid.[13]

Influence of Halogen Substituents on pKa:

Halogens, being electron-withdrawing, increase the acidity of phenols by stabilizing the negative charge of the phenoxide ion through their inductive effect (-I).[13] This effect disperses the negative charge, making the phenoxide ion more stable and thus favoring the dissociation of the proton from the hydroxyl group.

Inductive vs. Resonance Effects:

While the inductive effect of halogens enhances acidity, their resonance effect (+R) has the opposite consequence, destabilizing the phenoxide ion by donating electron density. However, for chlorine, bromine, and iodine, the inductive effect dominates over the resonance effect, leading to an overall increase in acidity compared to phenol. In the case of fluorine, the two effects are more balanced.

Positional Effects (ortho, meta, para):

The position of the halogen substituent on the aromatic ring has a pronounced impact on the pKa value. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position. The resonance effect is most significant at the ortho and para positions.

Quantitative Comparison of pKa Values of Halogenated Phenols

| Compound | Halogen | Isomer Position | pKa Value |

| 2-Fluorophenol | Fluorine | ortho | 8.7 |

| 3-Fluorophenol | Fluorine | meta | 9.3 |

| 4-Fluorophenol | Fluorine | para | 9.92 |

| 2-Chlorophenol | Chlorine | ortho | 8.52 |

| 3-Chlorophenol | Chlorine | meta | 9.12 |

| 4-Chlorophenol | Chlorine | para | 9.41 |

| 2-Bromophenol | Bromine | ortho | 8.42 |

| 3-Bromophenol | Bromine | meta | 9.11 |

| 4-Bromophenol | Bromine | para | 9.17 |

| 2-Iodophenol | Iodine | ortho | 8.51 |

| 3-Iodophenol | Iodine | meta | ~9.1 |

| 4-Iodophenol | Iodine | para | 9.30 |

Data sourced from BenchChem and Chemistry Stack Exchange.[13][14]

Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[4][5] The halogen substituents, being deactivating yet ortho, para-directing, introduce a competitive element that influences the outcome of these reactions.

Directing Effects:

In halogenated phenols, the regioselectivity of electrophilic substitution is determined by the combined directing effects of the hydroxyl and halogen groups. The powerful activating and directing effect of the hydroxyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it. However, the halogen's deactivating inductive effect can slow down the reaction rate.

Common Electrophilic Substitution Reactions:

-

Nitration: Halogenated phenols can be nitrated using dilute nitric acid. The reaction typically yields a mixture of ortho- and para-nitro isomers relative to the hydroxyl group.

-

Sulfonation: Sulfonation with sulfuric acid can also occur, with the regioselectivity being temperature-dependent.[5]

-

Friedel-Crafts Alkylation and Acylation: These reactions are often challenging with phenols due to the complexation of the Lewis acid catalyst with the hydroxyl group. However, under specific conditions, alkylation and acylation can be achieved.

Nucleophilic Aromatic Substitution

Aryl halides, including halogenated phenols, are generally unreactive towards nucleophilic substitution reactions.[15] This is due to the strong carbon-halogen bond and the repulsion between the electron-rich aromatic ring and the incoming nucleophile. However, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur.

Activation by Electron-Withdrawing Groups:

The presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen, can activate the ring towards nucleophilic attack.[11] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[16]

The SNAr Mechanism:

The SNAr mechanism involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group (halide ion) to restore aromaticity.

Oxidation and Reduction Reactions

Oxidation to Quinones

Phenols can be oxidized to quinones, and this transformation is also applicable to halogenated phenols.[17][18] The presence of the electron-donating hydroxyl group facilitates the oxidation of the aromatic ring.[17] The reaction typically involves the loss of two electrons and two protons.[17] Common oxidizing agents used for this purpose include chromic acid and Fremy's salt. o-Hydroxyphenols are oxidized to o-quinones, while p-hydroxyphenols yield p-quinones.[17]

Reductive Dehalogenation

The halogen atoms on a halogenated phenol can be removed through reductive dehalogenation. This reaction is of significant environmental interest as it can be a pathway for the detoxification of halogenated phenolic pollutants.[19][20]

Methods for Reductive Dehalogenation:

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium or platinum, and a source of hydrogen to replace the halogen atom with a hydrogen atom.

-

Metal-Mediated Reductions: Zero-valent metals, such as iron, can be used to reductively dehalogenate these compounds.[19] Additionally, sulfate-reducing consortia of microorganisms can effect the reductive dechlorination of chlorophenols.[20][21]

Experimental Protocols

Protocol 1: Monobromination of Phenol

Objective: To synthesize a mixture of o- and p-bromophenol by controlling the reaction conditions to favor monohalogenation.

Materials:

-

Phenol

-

Bromine

-

Carbon disulfide (CS₂)

-

Sodium thiosulfate solution (10%)

-

Sodium hydroxide solution (10%)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of phenol in carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in carbon disulfide from the dropping funnel with continuous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, continue stirring at low temperature for an additional 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for another hour.

-

Quench the reaction by adding a 10% sodium thiosulfate solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a 10% sodium hydroxide solution to remove any unreacted phenol.

-

Wash again with water until the aqueous layer is neutral.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

The mixture of o- and p-bromophenol can be separated by steam distillation or column chromatography.

Causality: The use of a non-polar solvent like carbon disulfide and low temperatures minimizes the ionization of phenol and reduces the reactivity of bromine, thus preventing polysubstitution and favoring the formation of monobrominated products.[5]

Protocol 2: Oxidation of a Hydroquinone to a Quinone

Objective: To demonstrate the oxidation of a p-hydroxyphenol (hydroquinone) to the corresponding p-quinone.

Materials:

-

Hydroquinone

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (concentrated)

-

Distilled water

-

Beaker

-

Stirring rod

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Prepare a solution of potassium dichromate in distilled water in a beaker.

-

Slowly and carefully add concentrated sulfuric acid to the potassium dichromate solution while cooling the beaker in an ice bath. This generates chromic acid in situ.

-

In a separate beaker, prepare a solution of hydroquinone in a minimal amount of warm distilled water.

-

Cool the hydroquinone solution and slowly add it to the chromic acid solution with constant stirring.

-

A color change should be observed as the hydroquinone is oxidized to quinone.

-

Continue stirring for 15-20 minutes.

-

Collect the precipitated quinone by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold distilled water.

-

Allow the product to air dry.

Causality: The strong oxidizing agent, chromic acid, readily removes two electrons and two protons from the hydroquinone to form the more oxidized quinone.[17] The reaction is typically exothermic and requires cooling to control the reaction rate.

Visualization of Key Concepts

Diagram 1: Electronic Effects of Halogens on the Phenolic Ring

Caption: Dueling electronic effects of halogen substituents on a phenol.

Diagram 2: SNAr Mechanism Workflow

Caption: The addition-elimination pathway of nucleophilic aromatic substitution.

Applications in Drug Development

The unique physicochemical properties conferred by halogenation make halogenated phenols valuable scaffolds in medicinal chemistry.[1] The strategic incorporation of halogens can enhance the therapeutic profile of a drug candidate in several ways:

-

Increased Lipophilicity: Halogens, particularly chlorine and bromine, can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.

-

Metabolic Stability: The introduction of a halogen atom at a metabolically labile position can block enzymatic degradation, thereby increasing the drug's half-life.

-

Binding Affinity: Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can contribute to the binding affinity of a drug to its target protein.[22]

-

Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electronic properties of a molecule, influencing its reactivity and interactions with biological targets.[1]

A notable example is the antibiotic cefiderocol, which contains a chlorinated phenol moiety.[3]

Environmental and Toxicological Considerations

While halogenated phenols have significant utility, they are also a class of environmental pollutants of concern.[19][23] Their persistence in the environment is often linked to the strength of the carbon-halogen bond.

Toxicity:

The toxicity of halogenated phenols can vary widely depending on the type and number of halogen substituents. Some, like pentachlorophenol (PCP), are known to be highly toxic and carcinogenic. Their toxicity can arise from their ability to uncouple oxidative phosphorylation and generate reactive oxygen species.

Degradation and Remediation:

Research into the degradation and remediation of halogenated phenols is an active area of investigation. Bioremediation strategies using microorganisms capable of reductive dehalogenation show promise for cleaning up contaminated sites.[20][24] Advanced oxidation processes, such as photocatalysis, are also being explored for their potential to break down these persistent pollutants.[25]

Conclusion

The reactivity of halogenated phenols is a rich and complex subject, governed by the intricate interplay of inductive, resonance, and steric effects. A thorough understanding of these principles is paramount for chemists and pharmaceutical scientists seeking to harness the unique properties of these compounds for the synthesis of novel molecules with tailored functionalities. From their synthesis and characteristic reactions to their pivotal role in drug design and their environmental implications, halogenated phenols continue to be a fascinating and important area of chemical research. As new synthetic methodologies and a deeper understanding of their biological interactions emerge, the full potential of this versatile class of compounds is yet to be realized.

References

- Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. (2021-11-18).

- Phenol _Electrophilic substitution rxn.

- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018-04-18).

- Reactivity of Phenols - Chemistry LibreTexts. (2023-01-22).

- Electrophilic substitution reactions of phenol - Vrindawan Coaching Center. (2023-04-15).

- A Comparative Analysis of the Acidity of Halogenated Phenol Isomers - Benchchem.

- 18.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2019-12-30).

- GB2135310A - Preparation of halogenated phenols and salts thereof - Google Patents.

- nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide.

- The preparation of some methyl‐substituted phenols and phenol alcohols - ResearchGate. (2025-08-06).

- The Impact of Halogenated Phenols on Targeted Therapies. (2026-01-17).

- The Explanation for the Acidity of Phenols - BYJU'S. (2019-12-16).

- Treatment of halogenated phenolic compounds by sequential tri-metal reduction and laccase-catalytic oxidation - PubMed. (2015-03-15).

- Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... - Pearson.

- Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH.

- CN103524308A - Method for preparing halogenated phenol compounds - Google Patents.

- 18.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2019-12-30).

- Acidity order of 4-halophenols - Chemistry Stack Exchange. (2018-02-22).

- Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical - ACS Publications.

- Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry | Environmental Science & Technology - ACS Publications.

- (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW) - ResearchGate. (2025-08-04).

- Acidity of Phenols - Chemistry LibreTexts. (2023-01-22).

- Phenols – Sources and Toxicity - Polish Journal of Environmental Studies.

- Reductive dechlorination of halogenated phenols by a sulfate-reducing consortium | FEMS Microbiology Ecology | Oxford Academic.

- Oxidation mechanism of phenols by copper(II)-halide complexes - ResearchGate.

- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI.

- Anaerobic Degradation of Halogenated Phenols by Sulfate-Reducing Consortia - PubMed.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications.

- (PDF) Phenol and its toxicity - ResearchGate. (2015-01-29).

- TOXICOLOGICAL REVIEW OF Phenol - Integrated Risk Information System.

- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Accounts of Chemical Research - ACS Publications. (2024-07-23).

- Application of Halogen Bond in Drug Discovery.

- Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation | Request PDF - ResearchGate. (2025-08-10).

- Video: Oxidation of Phenols to Quinones - JoVE. (2025-05-22).

- 31.5.1.4.3 Synthesis of Phenols and Phenolates with Retention of the Functional Group (Update 2018) - ResearchGate.

- MCQ-29: About acidity of 4-halophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM - YouTube. (2023-04-02).

- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. (2022-03-07).

- Phenolic compounds occurrence and human health risk assessment in potable and treated waters in Western Cape, South Africa - NIH. (2024-01-04).

- Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. (2022-05-09).

- Reactions of Phenols - Chemistry Steps.

- Oxidation of Phenols to Quinones: Videos & Practice Problems - Pearson. (2024-08-13).

- Reductive dechlorination of halogenated phenols by a sulfate-reducing consortium.

- Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. Electrophilic substitution reactions of phenol - Vrindawan Coaching Center [coaching-center.in]

- 7. chem.libretexts.org [chem.libretexts.org]